![molecular formula C15H17BrN4O3 B2921126 5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380042-63-5](/img/structure/B2921126.png)
5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a bromine atom and a methoxy group linked to a piperidine ring The piperidine ring is further substituted with a 5-methyl-1,2-oxazole-4-carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: The oxazole derivative is then reacted with a piperidine derivative under conditions that facilitate nucleophilic substitution.
Formation of the pyrimidine core: The intermediate is then subjected to conditions that promote the formation of the pyrimidine ring, often involving cyclization reactions.
Bromination: The final step involves the bromination of the pyrimidine ring, typically using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced at various positions, depending on the reagents and conditions used.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Medicinal chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.
Chemical biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial applications: It can be used in the development of new materials with specific properties, such as catalysts or polymers.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine: Similar structure but with a pyridine core instead of pyrimidine.
5-Chloro-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine: Similar structure but with a chlorine atom instead of bromine.
2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}-5-nitropyrimidine: Similar structure but with a nitro group instead of bromine.
Uniqueness
The uniqueness of 5-Bromo-2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its specific substitution pattern, which can confer unique biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom can also facilitate further functionalization through substitution reactions.
Eigenschaften
IUPAC Name |
[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O3/c1-10-13(8-19-23-10)14(21)20-4-2-11(3-5-20)9-22-15-17-6-12(16)7-18-15/h6-8,11H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPULXWFIUSHYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921043.png)
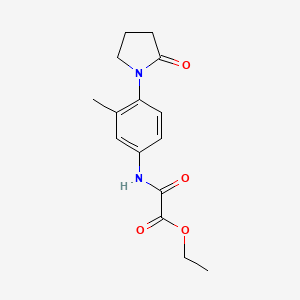
![(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-4-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2921046.png)
![2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2921047.png)
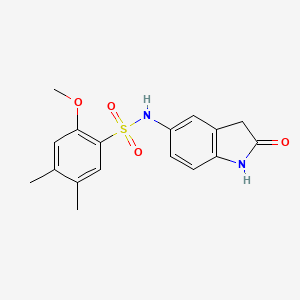
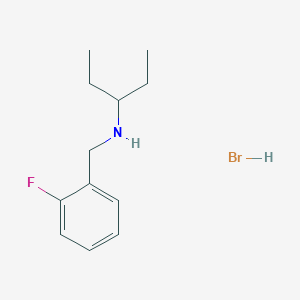
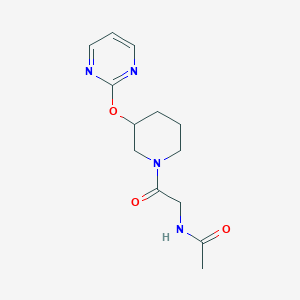
![N-[3-hydroxy-3-(oxan-4-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2921056.png)

![N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2921060.png)
![6-Acetyl-2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2921061.png)
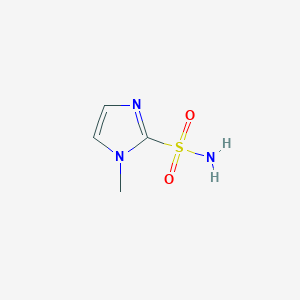

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[(4-ethylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2921064.png)
